molecular formula C19H21ClN4O B612085 Niraparib hydrochloride CAS No. 1038915-64-8

Niraparib hydrochloride

Cat. No. B612085
M. Wt: 356.854
InChI Key: YXYDNYFWAFBCAN-PFEQFJNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Niraparib hydrochloride is an orally active poly (ADP-ribose) polymerase (PARP) inhibitor . It selectively inhibits PARP-1 and PARP-2 . It is used to treat epithelial ovarian, fallopian tube, or primary peritoneal cancer . It was first approved by the FDA on March 27, 2017 .


Synthesis Analysis

The synthesis of Niraparib hydrochloride has been described in several studies . The process involves the use of phthalhydrazide as the starting material to construct the phthalazinone moiety . The key intermediate is then accessed through the Negishi coupling reaction .


Molecular Structure Analysis

The molecular formula of Niraparib hydrochloride is C19H21ClN4O . Its molecular weight is 356.8 g/mol . The IUPAC name is 2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride .


Chemical Reactions Analysis

Niraparib hydrochloride has been subjected to forced degradation under basic, acidic, neutral, and oxidative stress conditions . The kinetic evolution of the reactions and the influence of solvent on the degradation process were assessed .


Physical And Chemical Properties Analysis

Niraparib hydrochloride has a molecular weight of 356.8 g/mol . It has three hydrogen bond donors and three hydrogen bond acceptors .

Scientific Research Applications

  • Niraparib is effective as a maintenance therapy for patients with platinum-sensitive, recurrent ovarian cancer. It significantly prolongs progression-free survival compared to placebo, regardless of germline BRCA mutation or homologous recombination deficiency status. The most common adverse events are hematologic, such as thrombocytopenia, anemia, and neutropenia (Mirza et al., 2016).

  • Niraparib shows promise in both BRCA mutated and BRCA wild-type cancers. It has been approved by the US FDA and the European Medicines Agency for maintenance treatment of women with recurrent ovarian cancer who are in response to platinum-based chemotherapy. The most common toxicities include hematologic and cardiovascular effects (Moore et al., 2018).

  • Niraparib demonstrates potential for treating other solid tumors, including breast and prostate cancers. It is effective in prolonging median progression-free survival in various patient groups and has a manageable safety profile (Scott, 2017).

  • In phase 1 trials, niraparib has shown safety and preliminary antitumor activity in patients with advanced solid tumors. It inhibits PARP-1 and PARP-2 and induces synthetic lethality in tumor models with BRCA and PTEN loss of function (Sandhu et al., 2013).

  • Niraparib is also being studied in newly diagnosed advanced ovarian cancer patients as maintenance therapy following platinum-based chemotherapy. The median progression-free survival was significantly longer in the niraparib group than in the placebo group, regardless of homologous-recombination deficiency (González-Martín et al., 2019).

  • Niraparib has shown radiosensitization effects in human lung and breast cancer cells, indicating its potential in combination with radiation therapy (Bridges et al., 2014).

Safety And Hazards

Niraparib hydrochloride should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation .

Future Directions

Niraparib hydrochloride is currently being tested in phase 3 clinical trials as maintenance therapy in ovarian cancer and as a treatment for breast cancer . Ongoing trials and biological rationale of combination treatments involving niraparib are being investigated, with particular focus on antiangiogenic drugs, immune checkpoint inhibitors and cyclic GMP-AMP synthase stimulator of interferon genes (cGAS/STING) pathway .

properties

IUPAC Name

2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O.ClH/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);1H/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYDNYFWAFBCAN-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60146130
Record name MK 4827
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Niraparib hydrochloride

CAS RN

1038915-64-8
Record name Niraparib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038915648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK 4827
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIRAPARIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4JFC1PHCI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.